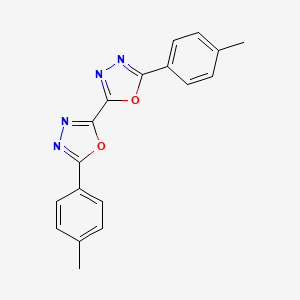
5,5'-Bis(4-methylphenyl)-2,2'-bi-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole is an organic compound known for its unique structural and electronic properties. This compound features two oxadiazole rings connected by a single bond, with each oxadiazole ring substituted by a 4-methylphenyl group. The presence of the oxadiazole rings imparts significant stability and electron-withdrawing characteristics, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzhydrazide with oxalyl chloride to form the corresponding diacylhydrazine intermediate. This intermediate then undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
Scientific Research Applications
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport properties
Mechanism of Action
The mechanism of action of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing oxadiazole rings can interact with electron-rich sites in biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl) disulfide: Another compound with similar structural features but different functional groups.
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-thiadiazole: A sulfur-containing analog with distinct electronic properties.
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-triazole: A nitrogen-containing analog with unique reactivity.
Uniqueness
5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole stands out due to its oxadiazole rings, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring robust yet versatile compounds .
Properties
CAS No. |
110379-76-5 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-7-13(8-4-11)15-19-21-17(23-15)18-22-20-16(24-18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
JGIMLKBWHZUSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


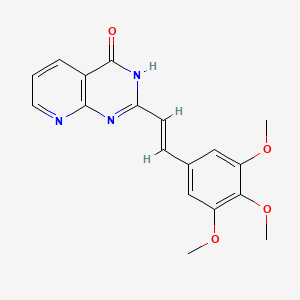
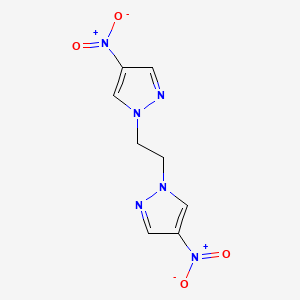

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

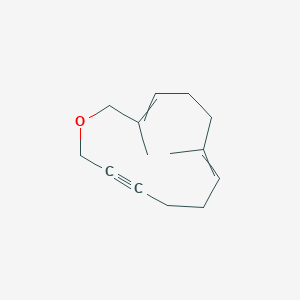

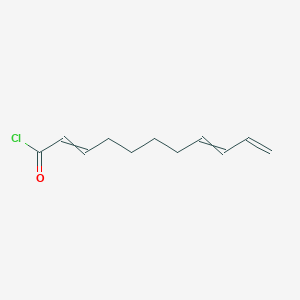

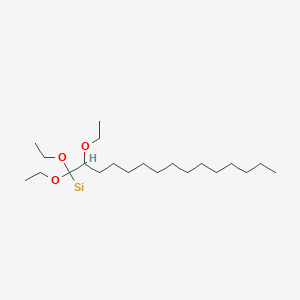

![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

